3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one
CAS No.: 35976-99-9
Cat. No.: VC4558706
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35976-99-9 |
|---|---|
| Molecular Formula | C15H11ClN2OS |
| Molecular Weight | 302.78 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) |
| Standard InChI Key | DVWVZXIDBCWYLW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Introduction
3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, which has garnered attention for its potential applications in pharmaceutical research. This compound features a quinazoline backbone with a mercapto group at the 2-position and a chlorobenzyl substituent at the 3-position.
Potential Applications
Given its structural similarity to other active quinazolinones, it may possess potential as an antimicrobial agent or serve as a scaffold for further modification to enhance biological activity.
Data Table: General Characteristics of Quinazolines Relevant to Biological Activity
| Characteristic | Description |
|---|---|
| Core Structure | Quinazole ring with variable substitutions |
| Allosteric Binding | Ability to bind PBPs and enhance β-lactam efficacy |
| Antimicrobial Spectrum | Primarily effective against Gram-positive bacteria like MRSA |
| Structural Modifications | Variations at positions A and B influence activity; hydrophobic groups often retain potency |
Future studies should focus on synthesizing analogs with optimized substitutions that improve pharmacokinetic profiles while maintaining or enhancing biological activity.
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